molecular formula C19H27N3O6 B606939 Daprodustat (GSK1278863) CAS No. 960539-70-2

Daprodustat (GSK1278863)

Cat. No. B606939
M. Wt: 393.44
InChI Key: RUEYEZADQJCKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daprodustat, also known as GSK1278863, is a novel HIF-prolyl hydroxylase inhibitor . It is an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor being developed for the treatment of anemia associated with chronic kidney disease . Hypoxia stimulates erythropoietin (EPO) release through accumulation of hypoxia-inducible factor 1α (HIF-1α), resulting in an increase of erythrocyte production by the bone marrow .


Synthesis Analysis

The discovery and characterization of GSK1278863 [2- (1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido) acetic acid], a pyrimidinetrione-glycinamide low nanomolar inhibitor of PHDs 1–3 that stabilizes HIF α in cell lines, resulting in the production of increased levels of EPO .


Molecular Structure Analysis

The molecular weight of Daprodustat is 393.44 and its molecular formula is C19H27N3O6 . The exact mass is 393.19 .


Chemical Reactions Analysis

The pharmacokinetics of Daprodustat and its six metabolites were evaluated in individuals with normal and impaired hepatic function . Comparisons resulted in 1.5- and 2.0-fold higher daprodustat C max and area under the curve (AUC) exposures in participants with mild and moderate hepatic impairment, respectively, versus controls .


Physical And Chemical Properties Analysis

The chemical name of Daprodustat is Glycine, N-​ [ (1,​3-​dicyclohexylhexahydr​o-​2,​4,​6-​trioxo-​5-​pyrimidinyl)​carbonyl]​ . The elemental analysis shows that it contains C, 58.00; H, 6.92; N, 10.68; O, 24.40 .

Scientific Research Applications

Summary of the Application

Daprodustat is an orally bioavailable hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) currently in phase 3 clinical studies . It is being investigated for the treatment of anemia in chronic kidney disease (CKD) .

Methods of Application or Experimental Procedures

In a 28-day, phase 2A, randomized trial, Daprodustat was administered to anemic non-dialysis-dependent and dialysis-dependent patients with CKD .

Results or Outcomes

The trial showed that Daprodustat induced an effective EPO response and stimulated non-EPO mechanisms for erythropoiesis in these patients .

Potential Use in Athletic Doping

Summary of the Application

Due to its potential applications in athletic doping, Daprodustat has also been incorporated into screens for performance-enhancing drugs .

Results or Outcomes

Pharmacokinetic Studies

Summary of the Application

Daprodustat has been used in pharmacokinetic studies to understand its absorption, distribution, and excretion when administered as oral and intravenous doses .

Methods of Application or Experimental Procedures

In a phase 1, nonrandomized, 2-period, crossover study, Daprodustat was administered as oral and intravenous doses of unlabeled and radiolabeled Daprodustat to 6 healthy men .

Results or Outcomes

The study found that approximately 80% of Daprodustat was absorbed across the gastrointestinal tract, and about 18% cleared by hepatic extraction. The mean recovery of radiolabeled Daprodustat was approximately 95% by day 5, with the majority in feces and minor renal elimination .

Treatment of Peripheral Artery Disease

Summary of the Application

Daprodustat is being investigated for its potential use in improving ischemic conditions such as peripheral artery disease (PAD) .

Results or Outcomes

Treatment of Hypoxia-Inducible Factor

Summary of the Application

Daprodustat is an orally bioavailable hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) currently in phase 3 clinical studies . HIF-PHIs are an emerging new class of agents that stimulate erythropoiesis through the inhibition of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), and are being investigated for the treatment of anemia in chronic kidney disease (CKD) .

Results or Outcomes

Treatment of Ischemic Conditions

Summary of the Application

Daprodustat is being investigated for its potential use in improving ischemic conditions such as peripheral artery disease (PAD) .

Safety And Hazards

Daprodustat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Future Directions

Daprodustat is currently in phase 3 clinical trials for the treatment of anemia in patients with chronic kidney disease . In June, daprodustat received its first approval in Japan for the treatment of renal anaemia .

properties

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337360
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Daprodustat

CAS RN

960539-70-2
Record name Daprodustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPRODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
123
Citations
DF Adams, MS Watkins, L Durette… - Toxicologic …, 2020 - journals.sagepub.com
Daprodustat (GSK1278863) is a hypoxia-inducible factor (HIF)-prolyl hydroxylase (PHD) inhibitor in development for treatment of anemia of chronic kidney disease. Daprodustat’s …
Number of citations: 19 journals.sagepub.com
T Akizawa, Y Tsubakihara, M Nangaku… - American journal of …, 2017 - karger.com
Background: Daprodustat (GSK1278863) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor being developed for treatment of anemia associated with chronic kidney disease …
Number of citations: 96 karger.com
KM Mahar, S Caltabiano, S Andrews… - Clinical …, 2021 - Wiley Online Library
Daprodustat, an oral hypoxia‐inducible factor prolyl hydroxylase inhibitor, is being investigated for treatment of anemia in chronic kidney disease. This phase 1, nonrandomized, 2‐…
Number of citations: 6 accp1.onlinelibrary.wiley.com
B Cizman, AP Sykes, G Paul, S Zeig… - Kidney International …, 2018 - Elsevier
Introduction Hyporesponsiveness to recombinant human erythropoietin (rhEPO) is a major problem affecting some patients with chronic kidney disease (CKD), predominantly those on …
Number of citations: 30 www.sciencedirect.com
S Caltabiano, J Collins, G Serbest… - Clinical …, 2017 - Wiley Online Library
Daprodustat (GSK1278863) is a prolyl hydroxylase inhibitor in phase 3 clinical studies for the treatment of anemia associated with chronic kidney disease. This study was conducted to …
Number of citations: 10 accp1.onlinelibrary.wiley.com
DC Wheeler, AC Amenos, C Combe… - Nephrology Dialysis …, 2023 - academic.oup.com
Background and Aims Daprodustat (GSK1278863) is a hypoxia-inducible factor prolyl hydroxylase inhibitor under investigation for the treatment of anaemia of chronic kidney disease. …
Number of citations: 2 academic.oup.com
M Mazzarino, I Perretti, C Stacchini… - Journal of Analytical …, 2021 - academic.oup.com
This article presents newly developed screening and confirmation analytical procedures to detect the misuse of nine prolyl-hydroxylase inhibitors of the hypoxia-inducible factor: …
Number of citations: 15 academic.oup.com
Z Fu, X Geng, K Chi, C Song, D Wu, C Liu… - Frontiers in …, 2022 - frontiersin.org
Introduction: Daprodustat, a novel hypoxia-inducible factor prolyl-hydroxylase inhibitor (HIF-PHI), its efficacy and safety remain unclear. Thus, we conducted this meta-analysis aiming at …
Number of citations: 9 www.frontiersin.org
M Sakashita, T Tanaka, M Nangaku - … : Progress in the Last Half Century, 2019 - karger.com
Background: Hypoxia-inducible factor (HIF) stabilizers, also known as inhibitors of HIF prolyl hydroxylase domain (PHD) inhibitors enzymes, are novel small-molecule agents to treat …
Number of citations: 30 karger.com
Q Zheng, Y Wang, H Yang, L Sun, X Fu… - Frontiers in …, 2021 - frontiersin.org
Objective: Daprodustat is a novel oral agent in treating anemia of chronic kidney disease (CKD), and several clinical trials have been conducted to compare daprodustat with …
Number of citations: 14 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.